

6-Aminouracil: A Comprehensive Physicochemical Guide for Researchers

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Compound of Interest

Compound Name: **6-Aminouracil**

Cat. No.: **B116318**

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This technical guide provides an in-depth analysis of the core physicochemical properties of **6-Aminouracil**, a heterocyclic compound of significant interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and structural information to facilitate its application in the laboratory.

Core Physicochemical Properties

6-Aminouracil, also known as 4-amino-2,6-dihydroxypyrimidine, is a pyrimidine derivative with the chemical formula $C_4H_5N_3O_2$. Its structure, featuring both hydrogen bond donors and acceptors, underpins its chemical behavior and biological potential. A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1]
Molecular Weight	127.10 g/mol	[1]
Appearance	White to light brown crystalline powder	[2]
Melting Point	≥360 °C (decomposes)	[1]
Solubility	Slightly soluble in water. Soluble in DMSO (with heating) and methanol.	[2]
pKa (Predicted)	3.76 ± 0.10	[2]

Spectroscopic Profile

The spectroscopic signature of **6-Aminouracil** is crucial for its identification and characterization.

Spectroscopic Data	Key Features	Source(s)
¹ H NMR (DMSO-d ₆)	δ ~9.9 ppm (s, 1H, NH), δ ~6.16 ppm (s, 2H, NH ₂), δ ~4.43 ppm (s, 1H, CH)	[3]
¹³ C NMR (DMSO-d ₆)	Signals corresponding to the pyrimidine ring carbons.	[4]
FT-IR (KBr Pellet)	Characteristic peaks for N-H, C=O, and C=C stretching vibrations.	[5]
UV-Vis (Aqueous)	Absorption maxima are characteristic of the uracil scaffold.	[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **6-Aminouracil** are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Synthesis and Purification of 6-Aminouracil

A common and effective method for the synthesis of **6-Aminouracil** involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.^{[7][8]}

Synthesis Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL).
- To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
- Heat the reaction mixture to reflux and maintain for 10-12 hours.
- After cooling to room temperature, neutralize the mixture with glacial acetic acid to a pH of approximately 6.
- The resulting precipitate of **6-Aminouracil** is collected by filtration.
- Wash the crude product with distilled water and dry in a desiccator.

Purification by Recrystallization:

- Dissolve the crude **6-Aminouracil** in a minimum amount of hot 3M aqueous ammonia.
- Filter the hot solution to remove any insoluble impurities.
- Acidify the filtrate with 3M formic acid until precipitation is complete.
- Allow the solution to cool to room temperature, then place in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with cold distilled water, followed by a small amount of cold ethanol.

- Dry the purified **6-Aminouracil** under vacuum at 80°C.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12]

Protocol:

- Add an excess amount of purified **6-Aminouracil** to a series of vials containing a known volume of purified water (or other aqueous buffers of interest).
- Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.
- Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
- Filter the aliquot through a 0.22 µm filter.
- Determine the concentration of **6-Aminouracil** in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- The average concentration from replicate measurements represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[13][14]

Protocol:

- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Prepare a solution of **6-Aminouracil** of known concentration (e.g., 1 mM) in purified water. To ensure complete dissolution, a small amount of a co-solvent may be necessary if solubility is very low, though this can affect the pKa value.
- Maintain a constant ionic strength in the solution by adding a background electrolyte such as 0.15 M KCl.
- Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
- Titrate the **6-Aminouracil** solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[\[15\]](#)

Spectroscopic Analysis

UV-Vis Spectroscopy:

- Prepare a stock solution of **6-Aminouracil** of known concentration in a suitable solvent (e.g., water or a buffer solution).
- Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
- Using a quartz cuvette, measure the absorbance of a blank solution (the solvent used to prepare the samples).
- Measure the absorbance of each standard and the sample solution over a wavelength range of approximately 200-400 nm.

- Identify the wavelength of maximum absorbance (λ_{max}).[\[6\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

^1H and ^{13}C NMR Spectroscopy:

- Dissolve approximately 5-10 mg of **6-Aminouracil** in a suitable deuterated solvent, such as DMSO-d₆.
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Typical parameters for ^1H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans and a relaxation delay may be necessary.[\[3\]](#)[\[4\]](#)[\[19\]](#)[\[20\]](#)

FT-IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of finely ground **6-Aminouracil** (approximately 1-2 mg) with about 100-200 mg of dry KBr powder.
- Press the mixture in a pellet die under high pressure to form a transparent disc.
- Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Acquire the FT-IR spectrum over the range of 4000-400 cm^{-1} .[\[5\]](#)

Structural Considerations and Biological Relevance

Tautomerism and Hydrogen Bonding

6-Aminouracil can exist in different tautomeric forms, with the amine-dione form being the most stable. Its structure allows for the formation of extensive hydrogen-bonding networks, which influences its crystal packing and interactions with biological macromolecules.

Biological Activity and Therapeutic Potential

While **6-Aminouracil** itself has limited reported biological activity, its derivatives are a subject of extensive research in drug discovery. Various substituted **6-aminouracils** have

demonstrated significant potential as:

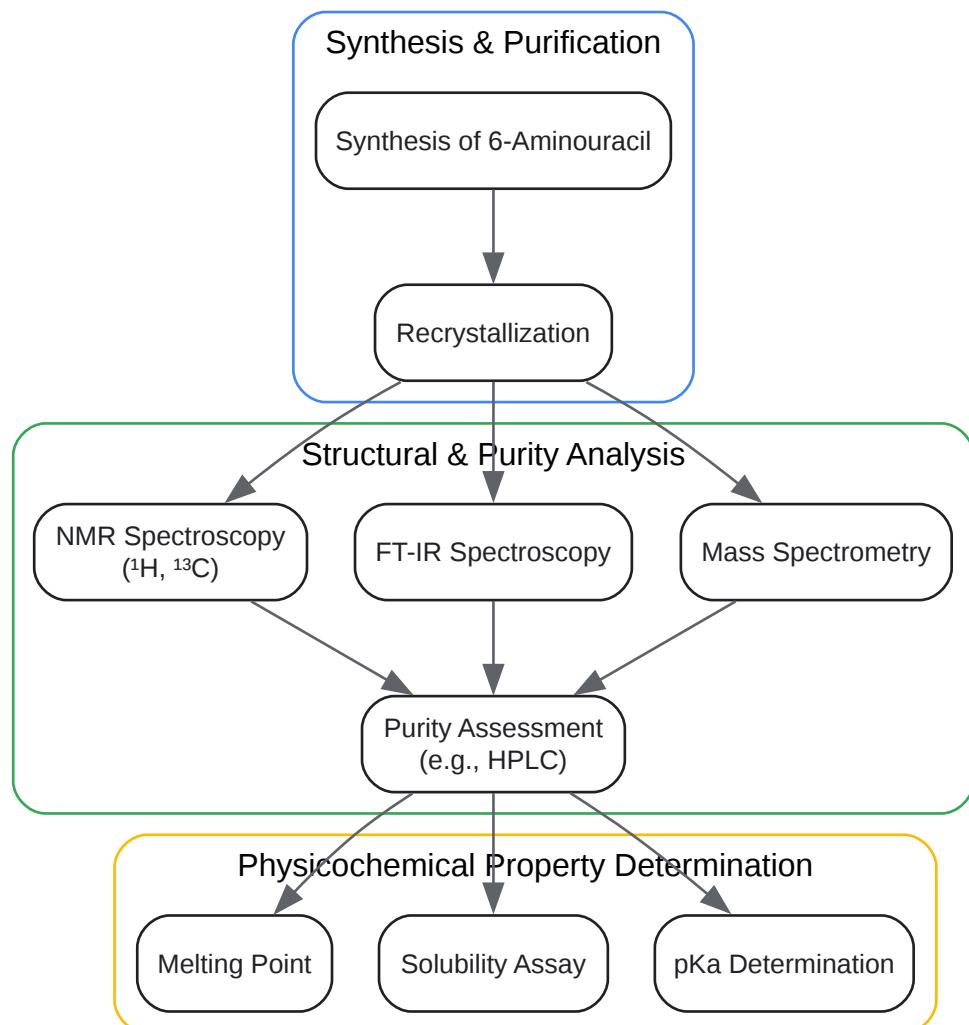
- Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines, with proposed mechanisms including intercalation with DNA.[1][2][21]
- Antimicrobial Agents: Pyrimidine derivatives, including those derived from **6-aminouracil**, have exhibited antibacterial and antifungal properties.[22][23][24][25][26]

The development of novel therapeutic agents often involves the chemical modification of the **6-aminouracil** scaffold to enhance biological activity and selectivity.[27]

Workflow and Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of **6-Aminouracil**.

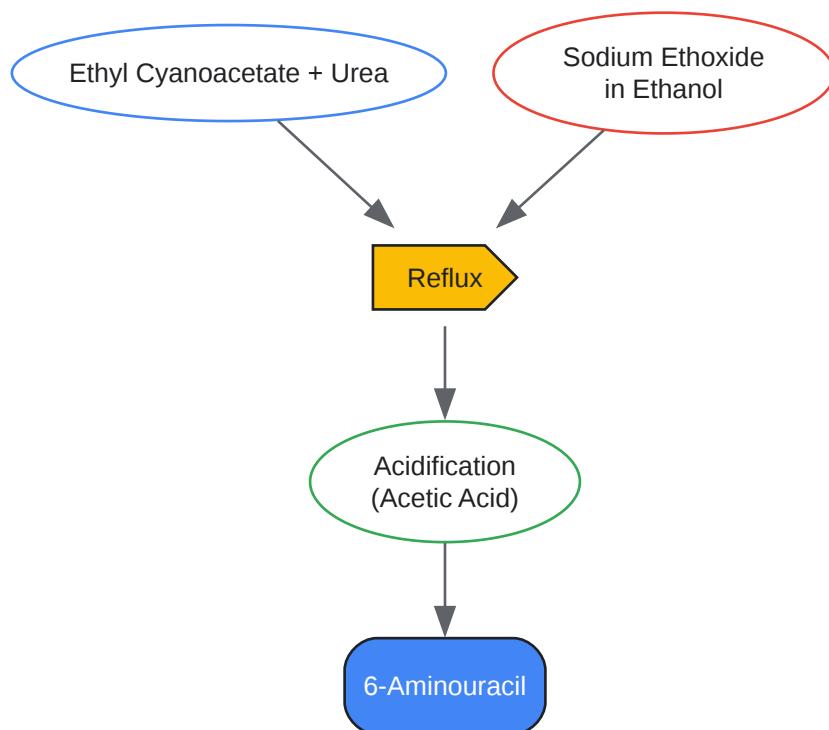


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Physicochemical Characterization Workflow for **6-Aminouracil**.

Synthesis of 6-Aminouracil

The core synthetic route to **6-Aminouracil** is depicted below.



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Synthesis of **6-Aminouracil**.

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